Product packaging for 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol(Cat. No.:CAS No. 88256-06-8)

1,2,3-Trimethoxydibenzo[b,d]furan-4-ol

Cat. No.: B12898551
CAS No.: 88256-06-8
M. Wt: 274.27 g/mol
InChI Key: NTGZEBMJDHGZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is a substituted dibenzofuran of high interest in organic chemistry and materials science research. The dibenzofuran scaffold is recognized for its rigid, planar structure and is frequently explored in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) . This compound serves as a versatile synthetic intermediate. Related trimethoxy-dibenzofuranols have been isolated from natural sources such as the wood of Sorbus species, indicating their relevance in phytochemical research . Dibenzofuran derivatives are also studied for their biological activities; certain simple hydroxy- and methoxy-substituted dibenzofurans function as phytoalexins, demonstrating antimicrobial properties against various phytopathogens . The specific substitution pattern of this compound makes it a valuable building block for constructing complex molecules for pharmaceutical and agrochemical research, particularly in structure-activity relationship (SAR) studies . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O5 B12898551 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol CAS No. 88256-06-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88256-06-8

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

1,2,3-trimethoxydibenzofuran-4-ol

InChI

InChI=1S/C15H14O5/c1-17-13-10-8-6-4-5-7-9(8)20-12(10)11(16)14(18-2)15(13)19-3/h4-7,16H,1-3H3

InChI Key

NTGZEBMJDHGZLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)O)OC)OC

Origin of Product

United States

Occurrence and Isolation Methodologies of 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol

Natural Product Derivation and Isolation Strategies

Botanical and Microbial Sources of Dibenzo[b,d]furan Compounds

Dibenzo[b,d]furans are a class of aromatic compounds that have been isolated from a variety of natural sources. nih.gov Historically, they were primarily associated with lichens and ascomycetes. nih.gov However, subsequent research has revealed their widespread distribution in higher plants as well. nih.gov Families such as Rosaceae and Myrtaceae are noted for producing these compounds. nih.gov For instance, a closely related isomer, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol , has been isolated from Sorbus lanata (syn. Pyrus lanata), a plant found in Pakistan, Nepal, and India. nih.govnih.gov This discovery underscores the potential for other isomers, such as the subject of this article, to exist in nature.

Beyond the plant kingdom, dibenzofurans are also products of various environmental and industrial processes. They are known components of coal tar, crude oils, and are formed during the combustion of organic materials such as wood and fossil fuels. biointerfaceresearch.com Their presence has been detected in tobacco smoke and as byproducts in industrial settings like aluminum manufacturing. biointerfaceresearch.com

Source Type Examples Relevant Compounds
Higher Plants Sorbus lanata, Pyrus communis1,2,4-Trimethoxydibenzo[b,d]furan-3-ol
Microorganisms Lichens, Ascomycetes, Marine FungiGeneral Dibenzo[b,d]furans
Environmental Coal Tar, Crude Oil, Combustion ByproductsDibenzo[b,d]furan and derivatives

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of specific dibenzo[b,d]furan compounds from complex natural extracts or environmental samples necessitates the use of advanced separation and purification techniques. The initial step typically involves extraction from the source material.

Extraction Methodologies:

A variety of extraction methods are employed depending on the sample matrix. For solid samples like plant material or soil, common techniques include:

Soxhlet extraction: A classical method for continuous extraction of a solid with a solvent. nih.gov

Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperatures and pressures to increase extraction speed and efficiency. nih.gov

Cold Extraction: As was used for the isolation of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol from Sorbus lanata, where the dried plant material was extracted with methanol. nih.gov

For liquid samples or initial extracts, liquid-liquid partitioning is often used to separate compounds based on their differential solubility in immiscible solvents. In the case of the Sorbus lanata extract, it was suspended in water and partitioned with hexane, ethyl acetate (B1210297), and butanol. nih.gov

Chromatographic Purification:

Following initial extraction and partitioning, chromatographic techniques are indispensable for the isolation of pure compounds. chromatographyonline.com

Column Chromatography: This is a fundamental technique used for the large-scale separation of compounds. For the isolation of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, the ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel. nih.gov A gradient elution system, starting with hexane-ethyl acetate and moving to dichloromethane-methanol, was used to separate the components. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for final purification steps. acs.org It can be run in preparative mode to isolate quantities of a target compound for further analysis. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and is typically used for the analysis and quantification of volatile and semi-volatile compounds like polychlorinated dibenzofurans. nih.gov High-resolution GC-MS is a standard method for their detection in environmental and biological samples. nih.govnih.gov

Immunoaffinity Chromatography (IAC): This highly specific technique utilizes antibodies that bind to a target class of compounds. nih.gov It has been successfully used for the selective isolation of polychlorinated dibenzo-p-dioxins and furans from serum samples, significantly simplifying the cleanup process. nih.gov

The selection of the appropriate combination of extraction and chromatographic techniques is crucial for the successful isolation of a specific dibenzo[b,d]furan derivative. chromatographyonline.com

Technique Principle Application in Dibenzo[b,d]furan Isolation
Soxhlet Extraction Continuous solid-liquid extractionExtraction from environmental solids. nih.gov
Accelerated Solvent Extraction High-temperature/pressure solvent extractionEfficient extraction from fish and frog tissues. nih.gov
Column Chromatography Separation based on polarityInitial purification of plant extracts. nih.gov
HPLC High-resolution liquid chromatographyFinal purification and analysis. acs.org
GC-MS Separation by volatility, detection by massAnalysis of polychlorinated dibenzofurans. nih.gov
Immunoaffinity Chromatography Specific antibody-antigen bindingSelective isolation from biological matrices. nih.gov

Synthetic Origin and Historical Context of its Discovery or Initial Synthesis

While a specific, documented synthesis for 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is not readily found in the surveyed literature, the synthesis of the core dibenzo[b,d]furan structure is well-established. These general methods could theoretically be adapted to produce the target compound by using appropriately substituted starting materials.

The parent compound, Dibenzo[b,d]furan , is a heterocyclic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org It is obtained from coal tar, where it constitutes about 1% of the material. wikipedia.org

Several classical and modern synthetic routes to the dibenzofuran (B1670420) skeleton have been developed:

Pschorr Reaction: This is a classical method for the intramolecular cyclization to form biaryl systems, which can be applied to the synthesis of the dibenzofuran ring. biointerfaceresearch.com

Ullmann Coupling: This reaction can be used to form a diaryl ether, which can then be cyclized to form the dibenzofuran core. This approach was notably used in the synthesis of rhodomyrtoxin C, a complex dibenzofuran derivative.

Palladium-Catalyzed Reactions: Modern synthetic chemistry often employs palladium catalysis for the efficient formation of C-C and C-O bonds. biointerfaceresearch.com These methods can be used for the intramolecular cyclization of diaryl ethers to yield dibenzofurans. biointerfaceresearch.com

Synthesis from o-Iodophenols: A route involving the reaction of o-iodophenols with silyl (B83357) aryl triflates, followed by a palladium-catalyzed cyclization, has been developed for the synthesis of dibenzofurans. biointerfaceresearch.com

The historical context for the synthesis of many complex natural products often follows their isolation and structural elucidation. The development of a specific synthetic route for this compound would likely be driven by an interest in its biological activity or as a target for demonstrating novel synthetic methodologies. Given the existence of the natural isomer 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, it is plausible that synthetic efforts may be directed towards creating various isomers to explore structure-activity relationships.

Advanced Synthetic Approaches for 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol and Its Analogs

Retrosynthetic Analysis of the Dibenzo[b,d]furan Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For the dibenzo[b,d]furan core, several primary disconnection approaches are considered. A common strategy involves breaking the C-O and C-C bonds of the central furan (B31954) ring. rsc.org

One major retrosynthetic pathway involves the disconnection of the diaryl ether linkage (C-O bond), which simplifies the structure into two separate benzene (B151609) ring precursors. This approach often leads to a strategy involving the formation of a diaryl ether followed by an intramolecular cyclization to form the furan ring. Key reactions in this forward sense include Ullmann condensation or Buchwald-Hartwig amination-type couplings to form the ether, followed by a cyclization reaction, often promoted by palladium or copper catalysts. wikipedia.orgyoutube.com

Another significant disconnection breaks a C-C bond of the furan ring. This leads to strategies that construct the dibenzofuran (B1670420) system from a pre-formed benzofuran (B130515) or phenol (B47542) derivative. rsc.orgrsc.org For instance, a 2-arylphenol can undergo an intramolecular C-H activation/C-O cyclization to forge the final ring. acs.orgnih.gov

A third approach involves a [2+2+2] cycloaddition reaction, which can assemble the core structure from simpler alkyne and alkene precursors. nii.ac.jp Radical-based disconnections, though less intuitive, offer alternative pathways that can simplify syntheses by minimizing protecting groups and functional group interconversions. nih.gov The choice of the retrosynthetic strategy is often guided by the substitution pattern on the target molecule, as this dictates the feasibility and regioselectivity of the key bond-forming reactions.

Total Synthesis Methodologies of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol

The total synthesis of this compound, a naturally occurring compound isolated from Sorbus lanata, requires careful planning to install the four substituents in the correct positions. nih.gov While a specific total synthesis for this exact molecule is not extensively detailed in the provided search results, general methodologies for synthesizing highly substituted dibenzofurans can be applied.

The construction of the dibenzo[b,d]furan skeleton relies heavily on transition metal-catalyzed coupling and cyclization reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for both C-C and C-O bond formation.

Suzuki-Miyaura Coupling: This reaction can be used to form the biaryl linkage prior to cyclization. nii.ac.jp

Phenol-Directed C-H Activation/C-O Cyclization: A powerful method that forms the dibenzofuran core from a 2-arylphenol. acs.orgnih.govresearchgate.net This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle with air often serving as the oxidant. acs.orgnih.gov The turnover-limiting step has been identified as the C-O reductive elimination. acs.orgnih.gov

Intramolecular Cyclization of Diaryl Ethers: Palladium catalysis can effect the cyclization of ortho-diazonium salts of diaryl ethers. organic-chemistry.org Reusable Pd/C has also been shown to be effective for the cyclization of o-iododiaryl ethers. organic-chemistry.orgbiointerfaceresearch.com

Copper-Catalyzed Reactions:

Ullmann Coupling: A classic method for forming diaryl ether linkages, which are key intermediates in many dibenzofuran syntheses. wikipedia.orgorganic-chemistry.org It can also be used in the final cyclization step. organic-chemistry.org

Cyclization of Cyclic Diaryliodonium Salts: Copper-catalyzed cyclization of diaryliodonium salts in the presence of water provides an efficient route to dibenzofurans. researchgate.netnih.gov

One-Pot Syntheses: To improve efficiency, one-pot procedures have been developed. For example, a tandem Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling allows for the rapid construction of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgorganic-chemistry.org

The following table summarizes some key coupling and cyclization reactions used in dibenzofuran synthesis:

Reaction TypeCatalystKey IntermediatesReference(s)
Phenol-Directed C-H Activation/C-O CyclizationPalladium2-Arylphenols acs.org, nih.gov, researchgate.net
Intramolecular Cyclization of Diaryl EthersPalladiumo-Iododiaryl ethers, Diaryl ether diazonium salts biointerfaceresearch.com, organic-chemistry.org
Ullmann CouplingCopperDiaryl ethers organic-chemistry.org, wikipedia.org
Cyclization of Diaryliodonium SaltsCopperCyclic diaryliodonium triflates researchgate.net, nih.gov
Tandem Cross-Coupling/Ullmann CouplingPalladium and Copper6-Diazo-2-cyclohexenones, o-Haloiodobenzenes organic-chemistry.org, organic-chemistry.org

Achieving the specific substitution pattern of 1,2,3-trimethoxy-4-hydroxy dibenzo[b,d]furan requires precise control over the regioselectivity of functionalization.

Directed Ortho-Metalation (DoM): This strategy can be employed to introduce substituents at specific positions on the aromatic rings of the precursors.

Halogenation: Selective bromination or fluorination of the dibenzofuran core can provide handles for further functionalization via cross-coupling reactions. nih.gov

Stereochemical Control: While this compound is achiral, the synthesis of chiral analogs or related natural products may require stereochemical control. This can be achieved through the use of chiral catalysts or auxiliaries. For example, biocatalytic strategies using engineered myoglobins have been developed for the highly diastereo- and enantioselective synthesis of related 2,3-dihydrobenzofuran (B1216630) scaffolds. nih.gov

Chemoenzymatic and Biocatalytic Synthetic Routes for Dibenzo[b,d]furan Scaffolds

The use of enzymes in organic synthesis offers several advantages, including high selectivity and mild reaction conditions.

Biocatalytic Cyclopropanation: Engineered myoglobins have been successfully used for the asymmetric cyclopropanation of benzofurans, leading to the construction of enantiopure 2,3-dihydrobenzofuran-based tricyclic scaffolds. nih.gov This demonstrates the potential of biocatalysis for creating stereochemically complex molecules within this family.

Oxidative Coupling: Enzymes such as laccases or peroxidases can catalyze the oxidative coupling of phenolic precursors to form biaryl linkages, which can then be cyclized to form the dibenzofuran core.

Biosynthesis: In nature, dibenzofurans are often biosynthesized from polyketide precursors. nih.gov Understanding these biosynthetic pathways can inspire the development of chemoenzymatic routes. For instance, the biosynthesis of grayanic acid involves a cytochrome P450 monooxygenase for the key oxidative coupling step. wikipedia.org

Development of Novel Synthetic Precursors and Building Blocks

The efficiency of a synthetic route is often dependent on the availability of versatile starting materials.

Cyclic Diaryliodonium Salts: These have emerged as powerful precursors for the synthesis of dibenzofurans, offering good yields and avoiding the generation of stoichiometric iodoarene waste. nih.gov

6-Diazo-2-cyclohexenones: These compounds have been utilized in a one-pot synthesis of dibenzofurans, demonstrating their utility as versatile building blocks. organic-chemistry.orgorganic-chemistry.org

Silylaryl Triflates: The reaction of o-iodophenols with silylaryl triflates provides access to O-arylated products that can be subsequently cyclized to dibenzofurans. organic-chemistry.orgnih.gov

Functionalized Phenols and Benzofurans: The development of methods to synthesize highly functionalized phenols and benzofurans is crucial for the construction of complex dibenzofuran targets. rsc.orgbiointerfaceresearch.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and efficiency of each synthetic step is critical for a successful total synthesis.

Catalyst and Ligand Screening: The choice of catalyst and ligand can have a profound impact on the outcome of a reaction. For example, in palladium-catalyzed reactions, the use of specific ligands can improve yields and regioselectivity.

Solvent and Base Effects: The reaction solvent and base can significantly influence reaction rates and selectivities. For instance, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity. scielo.br

Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. scielo.br

Use of Additives: Additives such as pivalic acid have been shown to improve the reproducibility and yield of intramolecular palladium(II)-catalyzed oxidative C-C bond formation. organic-chemistry.org

The following table highlights some optimized reaction conditions for dibenzofuran synthesis:

ReactionOptimized ConditionsEffectReference(s)
Silver(I)-promoted Oxidative CouplingAcetonitrile as solvent, 0.5 equiv. Ag₂OImproved balance of conversion and selectivity, reduced reaction time scielo.br
Pd-Catalyzed Intramolecular C-C Bond FormationPivalic acid as solventGreater reproducibility, higher yields, broader substrate scope organic-chemistry.org
Pd-Catalyzed Cyclization of Diaryl Ether Diazonium Salts3 mol% palladium acetate (B1210297) in refluxing ethanol, no baseEfficient cyclization organic-chemistry.org

Chemical Reactivity and Transformation Studies of 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol

Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan System

The dibenzo[b,d]furan nucleus is an aromatic system that can undergo electrophilic aromatic substitution. The rate and regioselectivity of these reactions are significantly influenced by the activating and directing effects of the substituents present on the benzene (B151609) rings. In the case of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol, both aromatic rings are heavily substituted with electron-donating groups (methoxy and hydroxyl), rendering the system highly activated towards electrophilic attack.

The hydroxyl group (-OH) and methoxy (B1213986) groups (-OCH₃) are strong activating groups and are ortho, para-directing. In ring A, positions 1, 2, and 3 are occupied by methoxy groups, and position 4 by a hydroxyl group. The directing effects of these substituents would strongly favor substitution on the unsubstituted ring B. The positions on ring B (6, 7, 8, and 9) are all potential sites for electrophilic attack. The precise location of substitution would be determined by the cumulative electronic effects and steric hindrance from the substituents on ring A.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/ReactionPredicted Major Product(s)Rationale
Br₂/FeBr₃ (Bromination)Bromination on ring B, likely at positions 6 and/or 8.The electron-rich nature of the dibenzofuran (B1670420) system, enhanced by the activating groups, facilitates halogenation. The directing effects of the substituents on ring A will influence the substitution pattern on ring B.
HNO₃/H₂SO₄ (Nitration)Nitration on ring B.The powerful nitrating conditions will lead to the introduction of a nitro group onto the most activated and sterically accessible position of the unsubstituted aromatic ring.
Friedel-Crafts AcylationAcylation on ring B.This reaction would introduce an acyl group, which could serve as a handle for further functionalization. The regioselectivity will be governed by the electronic and steric factors of the starting material.

Nucleophilic Reactions Involving the Hydroxyl Group and Aromatic Ring

The presence of a phenolic hydroxyl group at the C-4 position provides a key site for nucleophilic reactions. This hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile.

O-Alkylation and O-Acylation: The phenoxide can readily react with alkyl halides or acyl halides/anhydrides to form the corresponding ethers and esters, respectively. These reactions are typically carried out in the presence of a base to facilitate the formation of the phenoxide.

Nucleophilic aromatic substitution on the aromatic rings of this compound is generally unlikely due to the high electron density of the system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.

Oxidative and Reductive Transformations of the Dibenzo[b,d]furan Framework

The dibenzofuran ring system itself is generally stable to reduction under mild conditions. Catalytic hydrogenation under forcing conditions (high pressure and temperature) would be required to reduce the aromatic rings. nih.gov However, if the compound is first oxidized to a quinone, the quinone moiety could be selectively reduced back to the hydroquinone (B1673460) form using milder reducing agents such as sodium borohydride (B1222165) or sodium dithionite.

Regioselective and Chemoselective Transformations of the Compound

The differential reactivity of the functional groups in this compound allows for regioselective and chemoselective transformations.

Chemoselectivity: The phenolic hydroxyl group is the most reactive site for many reactions, such as acylation and alkylation, allowing for its selective modification in the presence of the less reactive methoxy groups.

Regioselectivity in Electrophilic Substitution: As discussed in section 4.1, electrophilic substitution is expected to occur preferentially on the unsubstituted benzene ring (ring B). The precise position of substitution on ring B will be influenced by the directing effects of the substituents on ring A.

Table 2: Potential Selective Transformations

TransformationReagentSelective Site of Reaction
O-AcetylationAcetic anhydride, pyridine4-OH group
O-MethylationMethyl iodide, K₂CO₃4-OH group
BrominationN-BromosuccinimideRing B

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The ability to selectively modify different parts of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. Such studies are essential in medicinal chemistry to understand how different structural features of a molecule contribute to its biological activity. core.ac.uk

Table 3: Proposed Derivatization Strategies for SAR Studies

Position of ModificationProposed DerivativesRationale for SAR
4-OHEthers (e.g., -OCH₃, -OCH₂Ph), Esters (e.g., -OCOCH₃, -OCOPh)To investigate the importance of the hydrogen bond donating ability and the size of the substituent at this position.
Ring B (positions 6, 7, 8, 9)Halogenated (Br, Cl), Nitrated (-NO₂), Acylated (-COCH₃) derivativesTo explore the effect of electronic and steric properties of substituents on the unsubstituted ring on biological activity.
Methoxy GroupsDemethylation to corresponding hydroxyl groupsTo assess the role of the methoxy groups in activity and to explore the potential for further derivatization at these new hydroxyl sites.

By systematically synthesizing and testing these derivatives, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective analogues.

Spectroscopic and Structural Elucidation Techniques Applied to 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR: The ¹H NMR spectrum would provide initial information on the number and electronic environment of protons. Key expected signals would include those for the three methoxy (B1213986) groups (as singlets, likely in the δ 3.8-4.1 ppm range), aromatic protons on the dibenzofuran (B1670420) core, and a signal for the hydroxyl proton, the chemical shift of which would be concentration-dependent and would disappear upon D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For the proposed structure, 15 distinct carbon signals would be expected, unless there is accidental overlap. These would correspond to the carbons of the dibenzofuran skeleton and the three methoxy groups.

2D NMR: To assemble the molecular puzzle, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be crucial for establishing the sequence of protons on the unsubstituted aromatic ring. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J_CH_). nih.gov It allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It shows correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). nih.gov For instance, the protons of the methoxy groups would show correlations to their attached aromatic carbons, confirming their positions at C-1, C-2, and C-3. The hydroxyl proton could show a correlation to C-4, and protons on one ring could show long-range correlations to carbons in the adjacent ring, confirming the dibenzofuran skeleton.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Position Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm) Key HMBC Correlations (from ¹H to ¹³C)
1 145.0 - C-2, C-9b
1-OCH₃ 56.5 3.90 (s, 3H) C-1
2 140.0 - C-1, C-3
2-OCH₃ 56.4 3.95 (s, 3H) C-2
3 150.0 - C-2, C-4, C-4a
3-OCH₃ 56.3 4.00 (s, 3H) C-3
4 135.0 - C-3, C-4a, C-5a
4-OH - 5.50 (s, 1H) C-3, C-4, C-4a
4a 120.0 - C-3, C-4, C-5a, C-9b
5a 148.0 - C-4, C-4a, C-6, C-9a
6 115.0 7.50 (d) C-5a, C-7, C-8
7 125.0 7.30 (t) C-6, C-8, C-9
8 122.0 7.40 (t) C-6, C-7, C-9, C-9a
9 128.0 7.90 (d) C-7, C-8, C-9a
9a 124.0 - C-5a, C-8, C-9

Note: The chemical shifts and coupling constants are illustrative and based on general values for similar structures.

While the dibenzofuran core is largely planar, some conformational flexibility exists, particularly concerning the orientation of the methoxy and hydroxyl groups. nih.gov Nuclear Overhauser Effect (NOE) spectroscopy, specifically a 2D NOESY experiment, can provide through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. For instance, an NOE between a methoxy proton signal and a neighboring aromatic proton would provide strong evidence for its spatial orientation. Computational modeling using Density Functional Theory (DFT) can be used in conjunction with NMR data to predict the most stable conformations. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion. For this compound, the expected molecular formula is C₁₅H₁₄O₅. HRMS would be used to confirm this by matching the experimentally measured accurate mass with the calculated theoretical mass.

Hypothetical HRMS Data:

Parameter Value
Molecular Formula C₁₅H₁₄O₅
Calculated Mass 274.0841

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or another fragment ion) and subjecting it to further fragmentation, typically through collision-induced dissociation (CID). researchgate.net Analyzing the resulting daughter ions helps to piece together the structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to an ion at [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): Another possible fragmentation from a methoxy group, resulting in an ion at [M-30]⁺.

Sequential loss of methyl radicals: The molecule could lose multiple methyl groups from the methoxy substituents.

Loss of CO: Cleavage of the furan (B31954) ring can lead to the loss of a carbon monoxide molecule.

By carefully analyzing the masses of these fragments, the connectivity of the molecule can be corroborated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Hypothetical IR Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H stretch Phenolic hydroxyl
~3050 C-H stretch Aromatic
~2950, 2850 C-H stretch Methoxy (CH₃)
~1600, 1480 C=C stretch Aromatic ring
~1250, 1080 C-O stretch Aryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems (chromophores). The extended conjugation of the dibenzofuran ring system would result in characteristic absorption maxima in the UV region. The presence of the hydroxyl and methoxy auxochromes would influence the position and intensity of these maxima. While not sufficient for full structure elucidation on its own, the UV-Vis spectrum serves as a useful fingerprint for the chromophore of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol was determined to be monoclinic with the space group P2₁/n. nih.gov The unit cell parameters were found to be a = 10.422 Å, b = 9.075 Å, and c = 15.007 Å, with a β angle of 106.378°. nih.gov The dibenzofuran core of the molecule deviates slightly from planarity, with a dihedral angle of 4.81 (13)° between the two benzene (B151609) rings. nih.gov The molecular structure is stabilized by intramolecular hydrogen bonds. In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, forming infinite zigzag chains. nih.gov

This detailed structural information, obtained through X-ray crystallography, is invaluable for understanding the intermolecular interactions and packing of these molecules in the solid state. Similar detailed analysis would be expected for this compound, providing a foundational understanding of its solid-state behavior.

Table 1: Crystallographic Data for 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol

Parameter Value
Chemical Formula C₁₅H₁₄O₅
Molecular Weight 274.26
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.422 (3)
b (Å) 9.075 (3)
c (Å) 15.007 (4)
β (°) 106.378 (7)
Volume (ų) 1361.8 (6)
Z 4

Data sourced from a study on a natural product isolated from Sorbus lanata. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral analogs)

While this compound itself is not chiral, the introduction of a chiral center or axial chirality in its derivatives would necessitate the use of chiroptical spectroscopy for the assignment of their absolute configuration. Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nist.gov This differential absorption provides a unique spectral signature that is highly sensitive to the molecule's three-dimensional structure, including its stereochemistry.

The application of ECD in assigning the absolute configuration of chiral molecules is often accomplished by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for each possible enantiomer. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

In the context of dibenzofuran derivatives, the presence of chromophoric units within the molecule makes ECD a particularly suitable technique. For instance, studies on chiral dibenzo-cycloocta-bis-triazoles have successfully utilized ECD to characterize the resolved enantiomers. researchgate.net The experimental ECD spectra, in conjunction with DFT calculations, provided definitive stereochemical assignments. researchgate.net

For a hypothetical chiral analog of this compound, one would expect to observe distinct ECD spectra for each enantiomer. The sign and intensity of the Cotton effects in the ECD spectrum would be directly related to the spatial arrangement of the substituents and the inherent chirality of the dibenzofuran scaffold. This information is crucial for understanding the stereochemistry-activity relationships in biologically active chiral compounds. Chiroptical spectroscopies, including ECD, are indispensable tools for studying the structure of chiral aggregated states and are key to designing innovative materials for optoelectronic applications. wikipedia.orgchemicalbook.com

In Vitro Biological Activity Profiling of 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol

Biological Target Identification and Mechanism of Action Studies in Cell-Free Systems

This section would have delved into the compound's direct molecular interactions.

Cellular Bioactivity Assays (Excluding Human Clinical Data)

This part of the investigation would have shifted the focus to the compound's effects on living cells in culture.

Apoptosis Induction and Cell Cycle Modulation Studies in Cell ModelsThis would have explored the mechanisms behind any observed cytotoxicity, specifically whether the compound induces programmed cell death (apoptosis) or affects the normal progression of the cell cycle.

Unfortunately, due to the absence of specific studies on 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol in the public domain, the detailed analysis as per the structured outline cannot be completed at this time. Research on other dibenzofuran (B1670420) derivatives suggests that this class of compounds can exhibit a range of biological activities, but such findings cannot be directly extrapolated to the specific molecule . Further research is required to elucidate the specific biological and cellular effects of this compound.

Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively documented in publicly available research, the broader class of dibenzofuran derivatives has shown notable activity in this area. Compounds with a dibenzofuran scaffold have been investigated for their ability to modulate inflammatory pathways. For instance, derivatives inspired by natural products like cercosporamide (B1662848) have been synthesized and evaluated for their effects on various cellular targets, some of which are implicated in inflammatory processes. nih.govnih.gov

The anti-inflammatory potential of dibenzofuran derivatives is often linked to the inhibition of key signaling molecules such as protein kinases. nih.gov The substitution pattern on the dibenzofuran core is critical in determining the extent of these effects. The presence of hydroxyl and methoxy (B1213986) groups, such as those in this compound, can significantly influence the molecule's interaction with biological targets, potentially leading to the downregulation of pro-inflammatory cytokine production or the inhibition of inflammatory enzymes in cell-based models.

Antioxidant and Radical Scavenging Potentials in Cellular Systems

The antioxidant properties of phenolic compounds are well-established, and the 4-ol (hydroxyl group) on the dibenzofuran ring of this compound suggests a potential for radical scavenging activity. Phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress within cellular systems.

Below is a representative data table illustrating how the antioxidant activity of furan-based compounds can be presented, based on common antioxidant assays.

Compound DerivativeAssayIC₅₀ (µM)Cellular ROS Reduction (%)
Furan (B31954) derivative ADPPH Scavenging15.4 ± 1.265 ± 4.5
Furan derivative BABTS Scavenging12.8 ± 0.972 ± 5.1
This compound (Hypothetical) DPPH Scavenging - -
This compound (Hypothetical) Cellular Antioxidant Assay - -
Note: Data for furan derivatives A and B are illustrative examples from general studies on furan compounds. researchgate.net Data for the subject compound is hypothetical and would require experimental validation.

Antimicrobial and Antiviral Activities in Cell Culture Models

The dibenzofuran scaffold is a structural motif found in various compounds with documented antimicrobial and antiviral properties. biointerfaceresearch.com The lipophilic nature of the dibenzofuran core allows for potential interaction with microbial cell membranes, which can lead to disruption and cell death. nih.gov

Antimicrobial Activity: Research on related heterocyclic systems, such as those containing furan and triazole moieties, has shown promising antibacterial and antifungal effects against a range of pathogens. archivepp.comresearchgate.net The activity of these compounds is often evaluated using methods like the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in cell culture models. nih.gov For this compound, its specific substitution pattern would dictate its spectrum of activity against various bacterial and fungal strains. For example, studies on terpinen-4-ol have demonstrated bactericidal action against Staphylococcus aureus. nih.govnih.gov

Antiviral Activity: Similarly, the potential for antiviral activity exists. The broad-spectrum antiviral agent Virazole (Ribavirin) is a triazole nucleoside, highlighting that heterocyclic compounds can interfere with viral replication. nih.govnih.gov Antivirals can act through various mechanisms, including the inhibition of viral entry, replication machinery, or egress from the host cell. mdpi.com The evaluation of this compound in cell culture models infected with various DNA and RNA viruses would be required to ascertain its specific antiviral profile.

The following table illustrates typical data obtained from in vitro antimicrobial screening.

OrganismAssayMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusBroth Dilution--
Escherichia coliBroth Dilution--
Pseudomonas aeruginosaBroth Dilution--
Candida albicansBroth Dilution--
Note: This table represents the type of data generated in antimicrobial studies; specific values for this compound are not available.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Influence of Substituent Modifications on Biological Potency

The biological activity of dibenzofuran derivatives is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov

Hydroxyl and Methoxy Groups: The phenolic hydroxyl group at the C-4 position is a key feature. It can act as a hydrogen bond donor and acceptor, which is crucial for interaction with enzyme active sites. Its removal or replacement would likely alter the biological activity profile significantly. For instance, in related kinase inhibitors, the presence of a hydroxyl group was found to be important for potency. nih.gov The three methoxy groups at positions 1, 2, and 3 contribute to the molecule's lipophilicity and electronic properties. Demethylation of these groups to form poly-hydroxylated analogs could increase water solubility and introduce new points for hydrogen bonding, potentially switching or enhancing biological activities. nih.gov

Other Functional Groups: Introducing different substituents, such as halogens, nitro groups, or alkyl chains, at various positions on the dibenzofuran core would create a library of analogs for SAR studies. For example, adding a bulky alkyl group could enhance membrane permeability or introduce steric hindrance that affects binding to a target protein. researchgate.net The synthesis of derivatives with carboxamide groups has also been explored, showing that such modifications can lead to potent kinase inhibitors. nih.gov

Positional Isomerism and Pharmacophore Identification

Positional isomerism plays a critical role in determining the efficacy and selectivity of bioactive molecules. nih.govresearchgate.net Shifting the positions of the methoxy and hydroxyl groups on the dibenzofuran skeleton of this compound would result in a series of isomers with potentially distinct biological activities.

For example, moving the hydroxyl group from position 4 to position 2 or 1 would change the molecule's shape and the spatial relationship between the hydrogen-bonding donor and the lipophilic regions. This can dramatically impact how the molecule fits into a binding pocket. Studies on other classes of compounds, like oxazolidinones and biphenyl (B1667301) peptidomimetics, have shown that different positional isomers exhibit significant variations in their antimicrobial potency against various bacterial strains. nih.govnih.gov

Identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a key goal of SAR studies. For this compound and its analogs, the pharmacophore likely consists of a specific spatial arrangement of the phenolic hydroxyl, the methoxy groups, and the planar aromatic ring system.

Conformational Effects on Biological Activity

The dibenzofuran nucleus is a relatively rigid and planar ring system. nih.govacs.org This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. The planarity of the core structure facilitates stacking interactions, such as π–π stacking with aromatic amino acid residues in a protein's active site. researchgate.net

While the dibenzofuran core itself is rigid, substituents can have conformational flexibility. For instance, if an alkyl chain were added, its conformation could influence how the molecule is positioned within a binding site. researchgate.net The development of conformationally rigid fluorescent amino acid analogs based on the dibenzofuran scaffold highlights the utility of this rigidity in designing probes to study protein interactions and conformations. nih.govacs.org These studies demonstrate that the fixed orientation of substituents on the dibenzofuran ring system leads to enhanced fluorescent properties and allows for precise positioning within peptides. nih.govacs.org This principle underscores the importance of the defined three-dimensional structure of this compound in its potential biological interactions.

Computational and Theoretical Chemistry Studies of 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, offering a lens into the electronic behavior of molecules. These calculations can elucidate the fundamental properties that govern the reactivity and stability of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT can be employed to calculate a variety of molecular properties that are crucial for understanding its chemical behavior. DFT studies on related dibenzofuran (B1670420) structures have been used to predict their atmospheric degradation and formation pathways. nih.govnih.gov

The application of DFT allows for the optimization of the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for further calculations. Key molecular properties that can be determined using DFT include:

Total Energy: A measure of the molecule's stability.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which are useful for its experimental identification.

Illustrative Data Table: Calculated Molecular Properties of this compound using DFT (Hypothetical Data)

Property Calculated Value Unit
Total Energy -1025.78 Hartrees
Dipole Moment 2.54 Debye
C1-C2 Bond Length 1.39 Ångströms
C-O (furan) Bond Length 1.37 Ångströms
O-H (hydroxyl) Bond Length 0.97 Ångströms

Molecular Orbital Analysis (HOMO/LUMO) and Electrostatic Potential Maps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, indicating these as sites for electrophilic attack.

Illustrative Data Table: Frontier Orbital Energies of this compound (Hypothetical Data)

Orbital Energy
HOMO -5.8 eV
LUMO -1.2 eV
HOMO-LUMO Gap 4.6 eV

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are powerful tools. These methods predict how a molecule (ligand) might interact with a biological macromolecule, such as a protein or nucleic acid (target).

Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). For this compound, docking studies could be performed against various enzymes or receptors to predict its potential as an inhibitor or modulator. Studies on other dibenzofuran derivatives have successfully used molecular docking to explore their potential as enzyme inhibitors. nih.gov

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Targets (Hypothetical Data)

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530
Protein Tyrosine Phosphatase 1B (PTP1B) -7.9 Cys215, Arg221, Gln262
Estrogen Receptor Alpha (ERα) -9.1 Arg394, Glu353, His524

Conformational Changes and Stability Analysis of Ligand-Receptor Complexes

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. By simulating the ligand-receptor complex in a solvated environment, MD can reveal:

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Stability of the Complex: Whether the ligand remains stably bound in the active site over the simulation time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

Analysis of the MD trajectory can provide a more accurate estimation of the binding free energy and a deeper understanding of the binding mechanism.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a class of compounds like substituted dibenzofurans, a QSAR study would involve:

Data Collection: Gathering a dataset of dibenzofuran derivatives with experimentally measured biological activity against a specific target.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies have been successfully applied to dibenzofuran derivatives to understand their inhibitory activities against various enzymes. nih.govtandfonline.com A QSAR model for dibenzofurans could predict the biological activity of this compound based on its calculated molecular descriptors.

Illustrative Data Table: Example of a QSAR Equation for Dibenzofuran Derivatives (Hypothetical)

Dependent Variable Equation
log(1/IC50) 2.5 + 0.3 * (LogP) - 0.1 * (Molecular Weight) + 1.2 * (HOMO Energy)

In this hypothetical equation, LogP represents the lipophilicity, Molecular Weight is the mass of the molecule, and HOMO Energy is the energy of the highest occupied molecular orbital. Such an equation would allow for the prediction of the half-maximal inhibitory concentration (IC50) for new dibenzofuran compounds.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery and computational toxicology. For the dibenzofuran family, these models are crucial for identifying promising therapeutic candidates and for flagging potentially harmful substances.

In the absence of specific data for This compound , we can look at the general approach. The Prediction of Activity Spectra for Substances (PASS) is a well-established computational tool that predicts a wide range of biological activities based on a compound's structural formula. nih.govnih.gov This is achieved by analyzing structure-activity relationships within a vast training set of known compounds. nih.gov For a novel dibenzofuran derivative, PASS could be used to generate a preliminary biological activity profile, suggesting potential therapeutic applications or toxicological risks.

More advanced and targeted predictive models often employ deep learning techniques. For instance, convolutional neural networks (CNNs) can analyze molecular structures to predict biological activities, such as drug-target interactions. biointerfaceresearch.com These methods have shown considerable success in identifying new active molecules. biointerfaceresearch.com

A hypothetical predictive model for the biological activity of This compound would likely involve the following steps:

Data Collection: Gathering a dataset of dibenzofuran derivatives with known biological activities (e.g., enzyme inhibition, receptor binding).

Model Training: Using this dataset to train a machine learning or deep learning model.

Prediction: Applying the trained model to predict the biological activities of This compound .

Descriptor Calculation and Feature Selection in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A critical step in developing a robust QSAR model is the calculation of molecular descriptors and the selection of the most relevant features.

For dibenzofuran derivatives, a variety of descriptors can be calculated using computational methods like Density Functional Theory (DFT). These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational angles.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Thermodynamic Descriptors: These include properties like heat of formation and solvation energy.

Once a large pool of descriptors is calculated, feature selection techniques are employed to identify the subset of descriptors that are most predictive of the biological activity of interest. This is a crucial step to avoid overfitting and to create a more interpretable model.

A 3D-QSAR study on a series of novel dibenzofuran derivatives identified key pharmacophoric features, including hydrogen bond acceptors, and hydrophobic and ring aromatic features, as being important for their inhibitory activity against a specific protein tyrosine phosphatase. This highlights how descriptor calculation and feature selection can provide insights into the mechanism of action.

A hypothetical QSAR study for This compound would involve calculating a wide range of descriptors and then using statistical methods to build a model that correlates these descriptors with a specific biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Dibenzofuran Derivatives

Descriptor TypeSpecific Descriptor ExampleRelevance to Biological Activity
Electronic HOMO-LUMO GapRelates to chemical reactivity and stability.
Dipole MomentInfluences solubility and binding interactions.
Steric Molecular VolumeAffects how the molecule fits into a binding site.
Dihedral AnglesDetermines the three-dimensional conformation.
Topological Wiener IndexRelates to molecular branching and compactness.
Hydrophobicity LogPInfluences membrane permeability and distribution.

Retrosynthesis Planning and Reaction Pathway Prediction through Computational Methods

Computational methods are increasingly used to aid in the design of synthetic routes for complex molecules. Retrosynthesis planning involves breaking down a target molecule into simpler, commercially available starting materials.

For a polysubstituted dibenzofuran like This compound , computational tools can help to:

Identify Key Disconnections: Suggesting strategic bond cleavages that lead to viable synthetic precursors.

Predict Reaction Feasibility: Using quantum chemical calculations to estimate the reaction energies and activation barriers for proposed synthetic steps. This can help to identify the most energetically favorable reaction pathways.

Explore Novel Synthetic Routes: Proposing unconventional synthetic strategies that might not be immediately obvious to a human chemist.

For example, theoretical studies on the reaction pathways of the parent dibenzofuran molecule have been conducted using DFT to investigate its reactivity under various conditions. These studies provide fundamental insights into the chemical behavior of the dibenzofuran core, which is essential for designing synthetic routes to its derivatives.

A computational approach to the retrosynthesis of This compound would likely start by identifying key synthetic reactions for forming the dibenzofuran core, such as palladium-catalyzed cyclization reactions. Computational models could then be used to predict the regioselectivity and efficiency of introducing the methoxy and hydroxyl substituents onto the dibenzofuran scaffold.

Advanced Applications and Future Research Directions for 1,2,3 Trimethoxydibenzo B,d Furan 4 Ol

Design and Synthesis of Advanced Dibenzo[b,d]furan Scaffolds for Medicinal Chemistry Exploration (Excluding Clinical Applications)

The inherent structural features of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol, particularly its phenolic hydroxyl group, make it an attractive starting point for the design of novel molecules with potential therapeutic relevance. Exploration in this area focuses on theoretical and in vitro strategies to enhance molecular properties.

The presence of a phenolic group is a common feature in many therapeutic agents. acs.org However, this functional group can lead to poor pharmacokinetic properties, such as limited bioavailability due to rapid metabolism (e.g., glucuronidation) or poor membrane permeability. nih.govresearchgate.net Prodrug strategies are an established method to temporarily mask the phenolic hydroxyl group, thereby improving the drug's physicochemical and pharmacokinetic profile. nih.govingentaconnect.com For this compound, the phenolic -OH at the C4 position is a prime target for such modifications.

These strategies involve converting the phenol (B47542) into a more lipophilic or specifically targeted moiety that can be cleaved in vivo to release the active parent drug. researchgate.net The goal is to overcome barriers like chemical instability or insufficient absorption. researchgate.net

Table 1: Theoretical Prodrug Strategies for the Phenolic Moiety of this compound

Prodrug Type Linkage Rationale for Modification Potential Cleavage Mechanism
Ester Prodrugs Ester (-O-C=O) Increase lipophilicity, enhance membrane permeability. nih.govingentaconnect.com Enzymatic hydrolysis by esterases. nih.gov
Carbamate Prodrugs Carbamate (-O-C(=O)N) Overcome metabolic instability, improve stability against hydrolysis. researchgate.net Enzymatic hydrolysis. researchgate.net
Phosphate Prodrugs Phosphate Ester Increase aqueous solubility for potential parenteral formulations. nih.gov Cleavage by alkaline phosphatases. nih.gov

| Ether Prodrugs | Ether (-O-R) | Provide greater stability compared to esters; can be designed for specific enzyme targets. nih.govingentaconnect.com | Oxidative cleavage by cytochrome P450 enzymes. nih.gov |

These modifications are theoretical applications based on established principles of prodrug design for phenolic compounds. nih.govingentaconnect.com In vitro studies would be necessary to evaluate the stability of these prodrugs in plasma and their conversion rates in liver microsomes to validate their potential.

A modern strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single chemical entity. researchgate.net This approach aims to create a molecule that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects or overcoming drug resistance. researchgate.netnih.gov

The dibenzo[b,d]furan scaffold of this compound can serve as a rigid core onto which other pharmacologically active moieties are attached. For instance, a hybrid molecule could be designed by conjugating the dibenzofuran (B1670420) structure with a pharmacophore known for a specific activity, such as an imidazole (B134444) group, which is found in various antifungal and anticancer agents. researchgate.netnih.gov

Table 2: Theoretical Hybrid Molecule Concepts Based on the Dibenzo[b,d]furan Scaffold

Dibenzo[b,d]furan Core Conjugated Pharmacophore Rationale for Hybridization Potential Research Area
This compound Imidazole/Triazole Combines the dibenzofuran scaffold with an azole antifungal pharmacophore. nih.gov Development of novel antifungal agents.
Dibenzo[b,d]furan Sulfonamide Integration of the dibenzofuran nucleus with a sulfonamide moiety, known for antibacterial properties. nih.gov Exploration of new antibacterial scaffolds.

The design of such hybrids allows researchers to explore synergistic effects between the combined pharmacophores, potentially leading to improved potency and selectivity. researchgate.net

Role in Materials Science and Organic Electronics (if applicable based on research)

The rigid, planar, and aromatic nature of the dibenzo[b,d]furan system makes it a candidate for applications in materials science, particularly in the field of organic electronics.

Dibenzofuran derivatives have demonstrated notable photophysical and electrochemical properties. rsc.org They are known to exhibit fluorescence and phosphorescence, characteristics that are crucial for applications in organic light-emitting diodes (OLEDs). nih.gov The substitution pattern on the dibenzofuran ring significantly influences these properties. rsc.org

In one study, dibenzofuran derivatives were used as n-type host materials in green phosphorescent OLEDs. rsc.org The research demonstrated that the position of substitution on the dibenzofuran core had a direct impact on the material's electrochemical and photophysical characteristics, ultimately affecting the efficiency and lifetime of the OLED device. rsc.org Specifically, a triazine-dibenzofuran hybrid material achieved a high external quantum efficiency of up to 30.90%. rsc.org While this research did not use this compound specifically, it establishes the dibenzofuran scaffold as a viable component for high-performance electronic materials.

Table 3: Summary of Investigated Optoelectronic Properties of Dibenzo[b,d]furan Derivatives

Property Finding Potential Application Reference
Luminescence Dibenzofuran exhibits room-temperature fluorescence and low-temperature phosphorescence. Chemical sensing and analysis. nih.gov
Electroluminescence Triazine-dibenzofuran hybrids act as efficient n-type host materials. High-efficiency green phosphorescent OLEDs. rsc.org

| Electron Transport | Dibenzofuran has been used to create electron-transporting host materials. | Blue-green electrophosphorescent devices. | sigmaaldrich.com |

The specific methoxy (B1213986) and hydroxyl substitutions on this compound would be expected to modulate the electron density of the aromatic system, thereby tuning its emission wavelength and energy levels (HOMO/LUMO), making it a candidate for theoretical and in vitro investigation in this area.

The incorporation of rigid aromatic structures like dibenzo[b,d]furan into polymer backbones is a strategy to enhance the thermal stability and introduce specific electronic functionalities into the resulting material. The thermal robustness of the dibenzofuran core is a known property. wikipedia.org While specific research on polymers derived directly from this compound is not widely reported, the phenolic hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation to form polyethers or polyesters. Such polymers could theoretically possess high thermal stability and unique photophysical properties inherited from the dibenzofuran monomer, making them of interest for specialty engineering plastics or as components in electronic devices.

Green Chemistry Principles in the Synthesis and Derivatization of this compound

Modern organic synthesis emphasizes the use of environmentally benign and efficient methods. Several advanced strategies for constructing the dibenzofuran nucleus have been developed that align with the principles of green chemistry. rsc.org These methods often aim to reduce waste, avoid harsh reagents, and improve atom economy.

Key green approaches applicable to dibenzofuran synthesis include:

Palladium-Catalyzed Cyclizations: Intramolecular C-C bond formation using palladium catalysts, such as palladium acetate (B1210297), offers an efficient route to the dibenzofuran core from diaryl ether precursors. organic-chemistry.orgnih.gov These reactions can often be performed with low catalyst loading and under milder conditions than classical methods. organic-chemistry.org

Use of Reusable Catalysts: The use of heterogeneous catalysts like palladium on carbon (Pd/C) for the cyclization of o-iododiaryl ethers is a significant green advancement. organic-chemistry.org This allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches.

One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as the sequential iodination and O-arylation of a phenol followed by cyclization, reduces the need for intermediate purification steps, saving solvents and reducing waste. organic-chemistry.org

Biomass-Derived Routes: An innovative approach involves the synthesis of dibenzofurans from cellulose-based starting materials. acs.org One reported route uses the oxidative coupling of 1,2,4-benzenetriol (B23740) (derived from cellulose) to form a diphenol, which then undergoes dehydration to yield a dibenzofuran scaffold with high efficiency under environmentally friendly conditions. acs.org

Table 4: Green Synthetic Approaches to the Dibenzo[b,d]furan Scaffold

Method Key Features Green Chemistry Principle Reference
Pd-Catalyzed Cyclization of Diaryl Ethers Uses low loading of Pd(OAc)₂ catalyst in ethanol. Atom Economy, Catalysis organic-chemistry.org
Reusable Pd/C Catalysis Employs heterogeneous Pd/C for cyclization of o-iododiaryl ethers. Use of Renewable Feedstocks (if applicable), Catalysis, Waste Prevention organic-chemistry.org
Cellulose-Based Synthesis Starts from biomass-derived 1,2,4-benzenetriol. Use of Renewable Feedstocks acs.org

| One-Pot C-H Activation/Cyclization | Intramolecular oxidative C-C bond formation under air. | Atom Economy, Reduced Derivatives | organic-chemistry.org |

These methods provide a framework for the future synthesis and derivatization of this compound and related compounds in a more sustainable manner.

Emerging Methodologies for High-Throughput Screening and Characterization

The identification of bioactive molecules from large chemical libraries has been revolutionized by high-throughput screening (HTS) methodologies. For a compound like this compound, these techniques would be instrumental in rapidly assessing its potential biological effects across a wide array of targets.

High-Throughput Screening (HTS): HTS allows for the automated testing of thousands of compounds in a short period. In the context of dibenzo[b,d]furan derivatives, HTS has been successfully employed to identify inhibitors of specific molecular targets. For instance, HTS was crucial in the discovery of a benzofuran (B130515) derivative, ChemBridge 5219657, as an inhibitor of the mTORC1 protein complex, a key player in cancer cell growth. mdpi.com This suggests that a similar HTS campaign for this compound could be designed to screen against a panel of kinases, phosphatases, or other enzymes implicated in disease.

Advanced Characterization Techniques: Once a "hit" is identified through HTS, a detailed characterization of its physicochemical and biological properties is necessary. Modern analytical techniques are vital in this phase.

Spectroscopic and Spectrometric Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for confirming the structure and purity of the compound. researchgate.net

X-ray Crystallography: For obtaining precise three-dimensional structural information, single-crystal X-ray diffraction is invaluable. This can reveal key conformational features and intramolecular interactions that influence biological activity.

Bioactivity-Guided Fractionation: When dealing with natural product extracts that may contain this compound, bioactivity-guided fractionation is a powerful approach to isolate the active component. researchgate.net This involves a systematic process of separating the extract into fractions and testing each for biological activity, progressively narrowing down to the pure, active compound.

Future screening efforts for this compound could leverage these established methodologies to efficiently uncover its bioactivity profile.

Identification of New Biological Pathways and Targets for Dibenzo[b,d]furan Derivatives

Research into the biological activities of dibenzo[b,d]furan derivatives has revealed their potential to modulate several key signaling pathways implicated in human diseases, particularly cancer. These findings provide a roadmap for investigating the therapeutic targets of this compound.

Potential Kinase Inhibition: Recent studies have highlighted dibenzo[b,d]furan derivatives as promising kinase inhibitors.

Pim Kinases and CLK1 Kinase: A library of dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide (B1662848) yielded potent inhibitors of Pim-1/2 kinases and CLK1 kinase, both of which are overexpressed in various cancers and promote cell survival. nih.gov This suggests that this compound could be investigated for similar inhibitory activity.

Protein Tyrosine Phosphatase Meg2 (PTP-MEG2): A series of novel dibenzofuran derivatives were synthesized and found to be inhibitors of PTP-MEG2, a phosphatase involved in diverse cell signaling processes. nih.gov This opens another avenue for exploring the target space of this compound.

Modulation of Other Pathways: The structural similarity of dibenzo[b,d]furans to other bioactive molecules suggests a broader range of potential targets.

Aryl Hydrocarbon Receptor (AHR) Pathway: Some dibenzofuran derivatives have been shown to bind to and activate the AHR signaling pathway, which is involved in cellular responses to environmental toxins and has implications for immune modulation and carcinogenesis. researchgate.net

Microbial Degradation Pathways: From an environmental perspective, understanding the microbial degradation of dibenzofurans is crucial. The biphenyl (B1667301) catabolic pathway has been implicated in the breakdown of these compounds. nih.govethz.ch

Future research should focus on screening this compound against a panel of kinases and other relevant enzymes to elucidate its specific molecular targets and biological pathways.

Integration with Systems Biology and Cheminformatics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, integrating experimental data with computational approaches from systems biology and cheminformatics is essential. These disciplines offer powerful tools for predicting biological activity, understanding structure-activity relationships, and prioritizing drug candidates.

Systems Biology: A systems biology approach moves beyond the reductionist view of one drug, one target, to a more holistic understanding of how a compound affects the entire biological system. slideshare.net This involves the use of "omics" technologies:

Genomics, Transcriptomics, Proteomics, and Metabolomics: These platforms can provide a comprehensive view of the changes in genes, RNA, proteins, and metabolites within a cell or organism upon treatment with this compound. nih.gov This data can help to identify the biological pathways perturbed by the compound and uncover potential off-target effects. For natural product discovery, systems biology can aid in activating "silent" biosynthetic gene clusters to produce novel compounds. uq.edu.au

Cheminformatics: Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build models that correlate the structural features of dibenzo[b,d]furan derivatives with their biological activity. nih.gov Such models can predict the activity of new derivatives, including this compound, and guide the design of more potent compounds.

Virtual Screening and Molecular Docking: Computational docking simulations can predict how a molecule like this compound might bind to the active site of a protein target. nih.gov This can help to prioritize which protein targets to investigate experimentally.

ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Early assessment of these properties is crucial for determining the druglikeness of a potential therapeutic agent. For example, properties such as logP, molecular weight, and the number of hydrogen bond donors and acceptors can be calculated to assess oral bioavailability based on Lipinski's rule of five. researchgate.netu-strasbg.fr

By combining these in silico approaches with experimental validation, a comprehensive understanding of the therapeutic potential of this compound can be achieved, accelerating its journey from a chemical entity to a potential therapeutic lead.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to resolve methoxy group positions and aromatic proton environments, high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₇H₁₆O₅, exact mass ~300.1001), and FT-IR to identify hydroxyl and methoxy functional groups. For structural analogs like benzofuran-4-ol derivatives, NMR chemical shifts for hydroxyl protons typically appear at δ 9–10 ppm in DMSO-d₆ . HRMS data for similar compounds (e.g., C₁₈H₁₅NO₄, exact mass 309.1001) highlight the importance of isotopic pattern matching .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : Start with a benzofuran-4-ol precursor (e.g., 4-hydroxybenzofuran) and perform selective methoxylation using methyl iodide and a strong base (e.g., K₂CO₃) in anhydrous DMF. Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For analogs like substituted triazoles, purification via recrystallization (ethanol/water) is effective for removing unreacted starting materials . Ensure storage in anhydrous conditions at –20°C to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing in high-throughput assays, reducing false positives . For mechanistic studies, use LASSO regression to identify key structural descriptors (e.g., methoxy group positions, logP) that correlate with bioactivity, filtering out confounding variables . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular models) to confirm specificity.

Q. What experimental designs are suitable for studying the mechanism of action of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Synthesize analogs with modified methoxy or hydroxyl groups (e.g., 1,2,3-trimethoxy vs. 1,2-dimethoxy derivatives) to assess structure-activity relationships (SAR). For example, triazole derivatives with substituent variations showed enhanced antimicrobial activity .
  • Computational Modeling : Use ACD/Labs Percepta or DFT calculations to predict electron density distribution and binding affinity to target proteins (e.g., cytochrome P450 enzymes) .
  • Kinetic Studies : Perform time-resolved fluorescence quenching or surface plasmon resonance (SPR) to measure binding kinetics.

Q. How can researchers address challenges in environmental detection of this compound?

  • Methodological Answer : Employ GC-MS/MS with electron capture detection (ECD) for trace-level analysis, as used for tetrachlorodibenzofurans (detection limit ~0.1 pg/mL) . Optimize sample preparation via solid-phase extraction (SPE) with C18 cartridges and validate recovery rates using deuterated internal standards. For matrix effects (e.g., soil vs. water), apply multivariate calibration to correct interference .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating synthetic yields or bioactivity data?

  • Methodological Answer : Use Bayesian hierarchical modeling to account for batch-to-batch variability in synthetic yields. For bioactivity data, apply permutation tests to confirm non-random effects. In studies of structurally similar compounds (e.g., antimicrobial triazoles), bootstrap resampling was critical for estimating confidence intervals in IC₅₀ values .

Q. How to optimize chromatographic separation of this compound from byproducts?

  • Methodological Answer : Use HPLC with a phenyl-hexyl column and a gradient of acetonitrile/water (0.1% formic acid) to resolve polar byproducts (e.g., demethylated derivatives). For tetrachlorodibenzofurans, a 10% toluene/nonanol mobile phase achieved baseline separation . Monitor at 254 nm for optimal UV absorption of aromatic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.